![molecular formula C11H7ClN2O B13114901 [2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
[2,2'-Bipyridine]-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bipyridine]-5-carbonyl chloride: is an organic compound that belongs to the family of bipyridines. It is characterized by the presence of two pyridine rings connected by a single bond, with a carbonyl chloride group attached to the 5-position of one of the pyridine rings. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-5-carbonyl chloride typically involves the chlorination of [2,2’-Bipyridine]-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: In an industrial setting, the production of [2,2’-Bipyridine]-5-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [2,2’-Bipyridine]-5-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can be oxidized to form [2,2’-Bipyridine]-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous or organic solvents.
Major Products:
Substitution Reactions: Formation of [2,2’-Bipyridine]-5-amide, [2,2’-Bipyridine]-5-alkoxy, or [2,2’-Bipyridine]-5-thioether derivatives.
Reduction Reactions: Formation of [2,2’-Bipyridine]-5-methanol.
Oxidation Reactions: Formation of [2,2’-Bipyridine]-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2,2’-Bipyridine]-5-carbonyl chloride is used as a building block in the synthesis of various coordination compounds and metal complexes. It serves as a ligand in the formation of transition metal complexes, which are studied for their catalytic and photophysical properties.
Biology: In biological research, [2,2’-Bipyridine]-5-carbonyl chloride is used to modify biomolecules such as proteins and peptides. The compound can be used to introduce bipyridine moieties into biomolecules, enabling the study of metal-binding properties and the development of metal-based drugs.
Medicine: The compound is explored for its potential in drug development, particularly in the design of metal-based therapeutics. Its ability to form stable complexes with transition metals makes it a candidate for the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, [2,2’-Bipyridine]-5-carbonyl chloride is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and pigments, where its unique reactivity and coordination properties are advantageous.
Wirkmechanismus
The mechanism of action of [2,2’-Bipyridine]-5-carbonyl chloride is primarily based on its ability to form coordination complexes with metal ions The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects
Vergleich Mit ähnlichen Verbindungen
- [2,2’-Bipyridine]-4-carbonyl chloride
- [2,2’-Bipyridine]-6-carbonyl chloride
- [2,2’-Bipyridine]-5-carboxylic acid
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
Comparison: Compared to [2,2’-Bipyridine]-5-carbonyl chloride, these similar compounds exhibit different reactivity and coordination properties due to the position and nature of the substituents on the bipyridine rings For example, [2,2’-Bipyridine]-4-carbonyl chloride and [2,2’-Bipyridine]-6-carbonyl chloride have the carbonyl chloride group attached at different positions, which can affect the steric and electronic environment around the metal center in coordination complexes
Eigenschaften
Molekularformel |
C11H7ClN2O |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
6-pyridin-2-ylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C11H7ClN2O/c12-11(15)8-4-5-10(14-7-8)9-3-1-2-6-13-9/h1-7H |
InChI-Schlüssel |
RBRANJVIGFQHGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
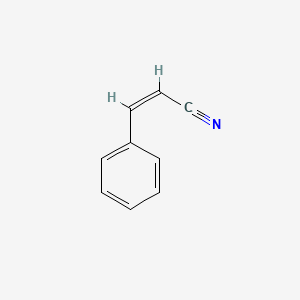
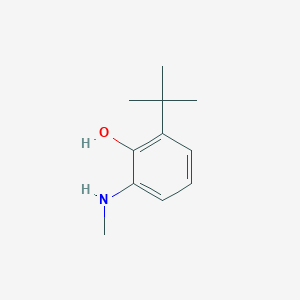
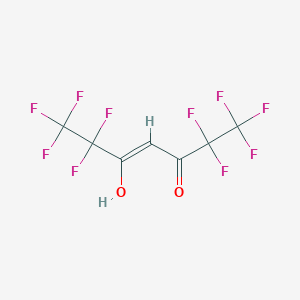

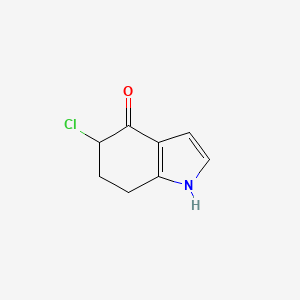





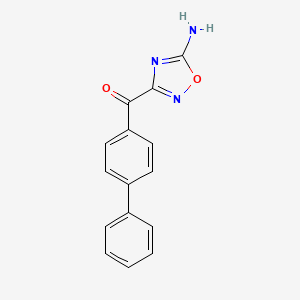
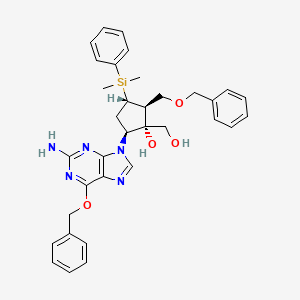
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
